3-(2,3-二氯苯氧基)丙酸

描述

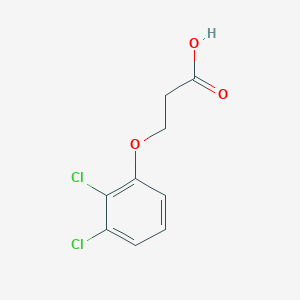

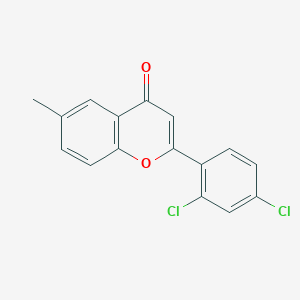

“3-(2,3-Dichlorophenoxy)propanoic acid” is a chemical compound with the CAS Number: 7170-58-3 . It has a molecular weight of 235.07 . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular formula of “3-(2,3-Dichlorophenoxy)propanoic acid” is C9H8Cl2O3 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3, (H,12,13) .

Physical and Chemical Properties Analysis

“3-(2,3-Dichlorophenoxy)propanoic acid” is a powder at room temperature . It has a molecular weight of 235.07 and a melting point of 142-147°C .

科学研究应用

除草剂选择性和植物生长

- 除草剂有效性:3-(2,3-二氯苯氧基)丙酸,以不同的名称如敌草松,作为选择性除草剂的有效性已被研究。它对于控制小麦作物中的野燕麦特别有用,因为它抑制了这些植物中生长素刺激的伸长(Shimabukuro 等,1978)。此外,它已显示出在控制冬小麦中的意大利黑麦草方面的功效,其有效性因施用阶段和浓度而异(Khodayari 等,1983)。

化学分析和构型

- 绝对构型测定:已使用振动圆二色性研究确定了包括 3-(2,3-二氯苯氧基)丙酸在内的手性 α-芳氧基丙酸的绝对构型。这些研究对于了解这些化合物的分子结构和行为至关重要(何与 Polavarapu,2005)。

环境影响和安全性

- 环境安全性:已经对这种化合物作为除草剂对环境和非目标植物的影响进行了研究。例如,研究已经考察了模拟酸雨和 2-(2,4-二氯苯氧基)丙酸对芥菜、油菜和生菜等作物的影响(Larsen,1985)。

生化相互作用

- 吸附研究:已经研究了由电化学生成的氢氧化铝对 2-(2,4-二氯苯氧基)丙酸等除草剂的吸附行为。这些研究对于了解此类化合物如何与不同材料相互作用以及如何从环境中去除它们非常重要(Kamaraj 等,2015)。

生物修复

- 生物修复潜力:已经探索了微生物在降解苯氧基烷酸除草剂(包括敌草松,3-(2,3-二氯苯氧基)丙酸的一种变体)中的生物修复潜力。已显示出诸如鞘脂单胞菌属 DBS4 等菌株可有效地从受污染的土壤中去除此类除草剂(Zhang 等,2020)。

安全和危害

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the substance can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

3-(2,3-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLCJQJWPINRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339779 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-58-3 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2560082.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)

![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2560095.png)